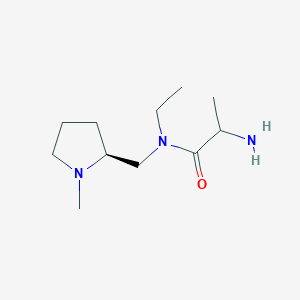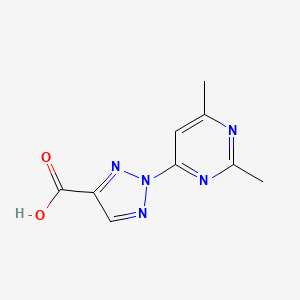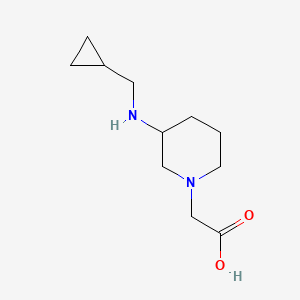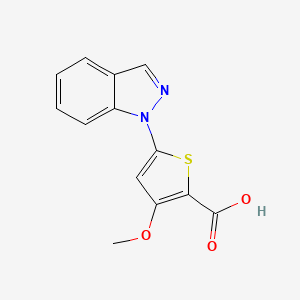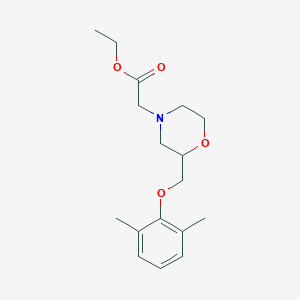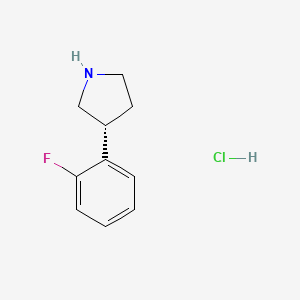
(r)-3-(2-Fluorophenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
作用機序
The mechanism of action of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Fluorophenyl)pyrrolidine
- 3-(2-Fluorophenyl)pyrrolidine
- N-Substituted pyrrolidines
Uniqueness
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
(3R)-3-(2-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m0./s1 |
InChIキー |
PBZQWAHJDBRUFM-QRPNPIFTSA-N |
異性体SMILES |
C1CNC[C@H]1C2=CC=CC=C2F.Cl |
正規SMILES |
C1CNCC1C2=CC=CC=C2F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


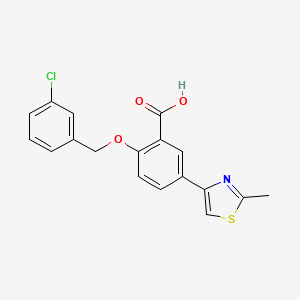
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
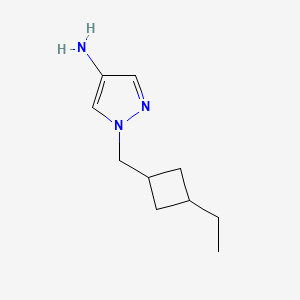
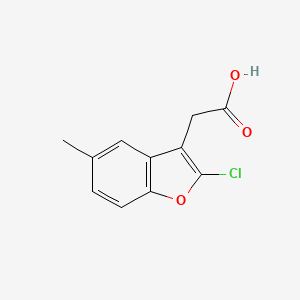
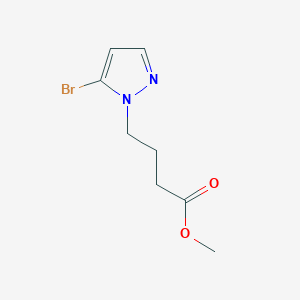
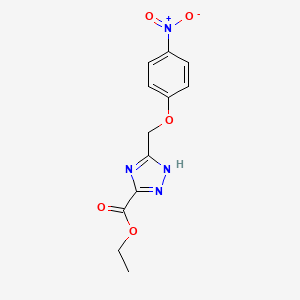
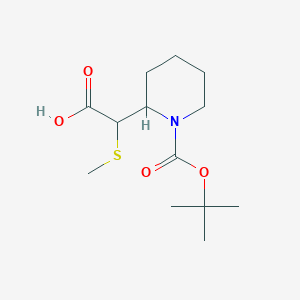
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
